![molecular formula C16H19ClN6 B2497012 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine CAS No. 2380070-35-7](/img/structure/B2497012.png)
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine, commonly known as CP-673451, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). It has been extensively studied for its potential application in cancer therapy and angiogenesis inhibition. In
Mechanism of Action
CP-673451 inhibits the activity of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine and Vthis compound, which are receptors that play a crucial role in cancer cell growth and angiogenesis. By inhibiting these receptors, CP-673451 prevents the activation of downstream signaling pathways that promote cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
CP-673451 has been shown to have potent anti-cancer and anti-angiogenic effects. It inhibits the proliferation and survival of cancer cells and prevents the formation of new blood vessels that supply nutrients and oxygen to tumors. CP-673451 has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of CP-673451 is its high potency and selectivity for 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine and Vthis compound. This makes it a useful tool for studying the role of these receptors in cancer cell growth and angiogenesis. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CP-673451. One direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another direction is the study of CP-673451 in combination with other anti-cancer agents to enhance its anti-cancer effects. Additionally, the study of CP-673451 in animal models and clinical trials will provide valuable information on its safety and efficacy as a potential cancer therapy.
Synthesis Methods
The synthesis of CP-673451 involves multiple steps. The first step is the preparation of 5-chloropyrimidine-2-carbaldehyde, which is then reacted with piperazine to form the intermediate 4-(5-chloropyrimidin-2-yl)piperazine. The final step involves the reaction of the intermediate with 6-cyclobutylpyrimidine to form CP-673451. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
CP-673451 has been extensively studied for its potential application in cancer therapy and angiogenesis inhibition. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CP-673451 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. This makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6/c17-13-9-18-16(19-10-13)23-6-4-22(5-7-23)15-8-14(20-11-21-15)12-2-1-3-12/h8-12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXINIYMQWOJLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.